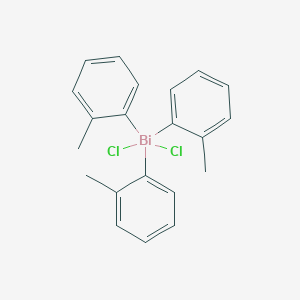

Tri-o-tolylbismuth Dichloride

Description

Historical Context of Organobismuth Compounds in Chemical Research

The journey of organobismuth chemistry is marked by key discoveries that have gradually unveiled the potential of these compounds.

The inception of organobismuth chemistry dates back to 1850 with the synthesis of triethylbismuth by Löwig and Schweizer. wikipedia.orgwikiwand.com This pioneering work was achieved by reacting iodoethane (B44018) with a potassium-bismuth alloy. wikipedia.org However, it was not until the advent of Grignard and organolithium reagents that the field began to receive more substantial attention from the scientific community. wikipedia.org A significant milestone in the application of organobismuth compounds in organic synthesis was recorded in 1934 when Frederick Challenger utilized Ph3Bi(OH)2 for the oxidation of alcohols. wikipedia.orgwikiwand.com

Initially considered a niche area, the applications of organobismuth compounds have expanded considerably over the past few decades. nih.gov This evolution is largely driven by the unique reactivity of both Bi(III) and Bi(V) species. nih.gov Triarylbismuth(III) compounds, for instance, have found utility as catalysts in various polymerization reactions of alkenes and alkynes. wikipedia.org Furthermore, with the aid of a suitable metal co-catalyst, they can facilitate C-N and C-C bond-forming transformations. wikipedia.org The development of air- and water-stable organobismuth(V) compounds has further broadened their applicability, making them practical for a wider range of synthetic organic reactions. chemistryviews.org

Significance of Organobismuth(V) Compounds in Modern Synthesis

Organobismuth(V) compounds have emerged as powerful reagents in contemporary organic synthesis, prized for their distinct reactivity and environmentally friendly characteristics. nih.govnih.gov

The reactivity of organobismuth(V) compounds is intrinsically linked to several key properties of the bismuth atom, including the inert pair effect, a small carbon-bismuth bond dissociation energy, and polarized bonding. nih.gov These compounds are potent oxidants, capable of dehydrogenating alcohols to their corresponding carbonyls and cleaving glycols. wikipedia.org The high oxidation potential of Bi(V) species renders the bismuth center electrophilic, leading to elongated and highly polarized axial bonds. nottingham.ac.uk This unique electronic structure facilitates a variety of organic transformations, including aryl transfers and the oxidation of oximes, thiols, phenols, and phosphines. wikipedia.org The reactivity can be further tuned by the electronic nature of the aryl ligands attached to the bismuth center. wikipedia.org

A significant driver for the increased interest in organobismuth chemistry is its alignment with the principles of green chemistry. nih.govscirp.org Bismuth is a relatively low-cost and remarkably non-toxic element, especially when compared to other heavy metals like lead, tin, and antimony. alexgagnonuqam.comnih.govscispace.com This low toxicity makes organobismuth compounds attractive alternatives to more hazardous reagents. chemimpex.com The development of catalytic systems using bismuth compounds further enhances their green credentials by reducing waste and improving atom economy. scirp.orgscispace.com

Specific Research Focus: Tri-o-tolylbismuth Dichloride within Organobismuth(V) Chemistry

Within the class of organobismuth(V) compounds, this compound has garnered specific research interest. chemimpex.comtcichemicals.com It serves as a versatile precursor and catalyst in various organic transformations. chemimpex.comlookchem.com

The synthesis of this compound is typically achieved through the reaction of o-tolyl magnesium bromide with bismuth trichloride. google.com This pentavalent organobismuth compound is a valuable oxidizing agent, capable of converting alcohols to aldehydes and ketones under mild conditions with high chemoselectivity. tcichemicals.com Its utility extends to acting as a catalyst for the formation of carbon-carbon and carbon-heteroatom bonds, making it a key tool in the synthesis of complex organic molecules. chemimpex.comlookchem.com The presence of the sterically demanding o-tolyl groups can influence the reactivity and selectivity of the reagent. sci-hub.se

Below is a data table summarizing some of the key properties of this compound:

| Property | Value |

| Chemical Formula | C21H21BiCl2 |

| Molecular Weight | 553.28 g/mol |

| Appearance | White to light yellow to light orange powder/crystal |

| CAS Number | 6729-60-8 |

Data sourced from multiple chemical suppliers. lookchem.comcymitquimica.comechemi.comamericanelements.com

Properties

IUPAC Name |

dichloro-tris(2-methylphenyl)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.Bi.2ClH/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWWKAGRZATJDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BiCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70411386 | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6729-60-8 | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Structural Elucidation of Tri O Tolylbismuth Dichloride

General Principles of Bismuth Coordination Geometry

The coordination geometry of bismuth compounds is diverse, influenced by the oxidation state of the bismuth atom, the nature of the bonded ligands, and subtle electronic effects. In organobismuth(V) compounds, the bismuth center is typically pentacoordinate, leading to specific and predictable geometric arrangements.

Organobismuth(V) compounds of the general formula R₃BiX₂ characteristically adopt a trigonal bipyramidal (TBP) geometry. In this arrangement, the three organic (R) groups typically occupy the equatorial positions, forming a trigonal plane around the central bismuth atom. The two more electronegative halide (X) substituents are positioned in the axial sites, perpendicular to the equatorial plane. This arrangement is a consequence of Bent's rule, which predicts that more electronegative substituents will prefer hybrid orbitals with less s-character, such as the p-orbitals that contribute more to the axial bonds in a TBP geometry. The C-Bi-C bond angles in the equatorial plane are approximately 120°, while the X-Bi-C angles are typically close to 90°, and the X-Bi-X angle approaches 180°. However, distortions from this idealized geometry are common due to the steric bulk of the ligands and other stereoelectronic influences.

The electronic properties and spatial orientation of ligands, collectively known as stereoelectronic effects, play a crucial role in modulating the coordination environment of bismuth. In triarylbismuth(V) dichlorides, the nature and position of substituents on the aryl rings can significantly impact the molecule's geometry and stability.

For instance, ortho-substituents on the aryl rings can exert a profound influence on the orientation of the aryl group within the trigonal bipyramidal framework. Computational modeling and X-ray crystallography studies on related compounds have shown that an ortho-substituted aryl ring in an equatorial position may orient itself orthogonally to the axial plane. mdpi.comnih.gov This orientation facilitates optimal orbital overlap between the ipso-carbon of the aryl ring and other orbitals within the molecule, which can, in turn, influence the rates of reactions such as reductive elimination. mdpi.comnih.gov The interplay between the steric hindrance of the ortho-substituents and these electronic interactions dictates the precise bond angles and lengths around the bismuth center, leading to a distorted trigonal bipyramidal geometry.

Spectroscopic Characterization Techniques for Tri-o-tolylbismuth Dichloride

Spectroscopic methods are indispensable for the structural elucidation of organobismuth compounds in the absence of single-crystal X-ray data. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the connectivity and chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the tolyl groups would be expected to resonate in the region of approximately 7.0-8.0 ppm. The protons of the methyl groups would likely appear as a singlet further upfield, typically in the range of 2.3-2.5 ppm. The integration of these signals would confirm the ratio of aromatic to methyl protons.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the tolyl ligands. The methyl carbons would be expected around 20-25 ppm. The aromatic carbons would appear in the 125-150 ppm region, with the ipso-carbon (the carbon directly bonded to bismuth) showing a characteristic chemical shift influenced by the electronegativity and bonding of the bismuth atom. In related triarylstibines, the chemical shift of the ipso-carbon has been shown to have a linear relationship with the Hammett constants of para-substituents, indicating the sensitivity of this position to electronic effects. chemimpex.com

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic-H | 7.0 - 8.0 | Multiplet |

| ¹H | Methyl (-CH₃) | 2.3 - 2.5 | Singlet |

| ¹³C | Aromatic-C | 125 - 150 | Multiple Signals |

| ¹³C | Methyl (-CH₃) | 20 - 25 | Singlet |

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. The spectrum would be dominated by absorptions corresponding to the vibrations of the tolyl ligands and the bismuth-chlorine bonds.

The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. vscht.czista.ac.at The aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ region. udel.edu The characteristic C=C stretching vibrations of the aromatic rings would give rise to bands in the 1600-1450 cm⁻¹ region. udel.edu

The identification of the Bi-Cl stretching frequency is crucial for confirming the presence of the bismuth-chlorine bonds. In various bismuth(III) halide complexes, the Bi-Cl stretching vibrations have been observed in the far-infrared region, typically between 200 and 300 cm⁻¹. chemicalbook.com For pentacoordinate organobismuth(V) dichlorides, these stretches are expected in a similar region and can provide information about the strength and nature of the Bi-Cl bond.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Methyl |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| Below 400 | Bi-C Stretch | Bismuth-Carbon |

| 300 - 200 | Bi-Cl Stretch | Bismuth-Chlorine |

X-ray Diffraction Studies of this compound Analogues

While a crystal structure for this compound is not publicly available, the molecular structures of closely related triarylbismuth(V) dichlorides, such as triphenylbismuth dichloride, have been determined by single-crystal X-ray diffraction. These structures provide a reliable model for the expected geometry of this compound.

X-ray crystallographic studies of triphenylbismuth dichloride confirm the trigonal bipyramidal geometry around the bismuth atom. manchester.ac.uk The three phenyl groups occupy the equatorial positions with Bi-C bond lengths in the range of 2.18-2.22 Å. The two chlorine atoms are in the axial positions with Bi-Cl bond lengths of approximately 2.50-2.55 Å. The C-Bi-C angles in the equatorial plane are close to 120°, and the Cl-Bi-Cl angle is nearly 180°.

In the case of this compound, it is anticipated that the presence of the ortho-methyl groups would introduce some steric strain, likely causing a greater distortion from the idealized TBP geometry compared to the triphenyl analogue. This could manifest as longer Bi-C bonds and deviations in the C-Bi-C and Cl-Bi-C bond angles to accommodate the bulkier tolyl groups. The study of triphenylbismuth bis(salicylate), derived from triphenylbismuth dichloride, also shows a distorted trigonal-bipyramidal configuration at the bismuth center. manchester.ac.uk

Interactive Data Table: Comparison of Crystallographic Data for Triarylbismuth(V) Analogues

| Compound | Geometry | Bi-C (equatorial) (Å) | Bi-X (axial) (Å) | C-Bi-C (°) | X-Bi-X (°) |

| Triphenylbismuth Dichloride | Trigonal Bipyramidal | 2.18 - 2.22 | 2.50 - 2.55 (Cl) | ~120 | ~180 |

| Triphenylbismuth bis(salicylate) | Distorted TBP | 2.19 - 2.21 | 2.30 - 2.33 (O) | 118 - 122 | ~175 |

| This compound (Predicted) | Distorted TBP | > 2.20 | ~2.50 - 2.55 (Cl) | Deviations from 120 | < 180 |

Bond Lengths and Angles Analysis

In triarylbismuth(V) dihalides, the geometry around the bismuth center is consistently a distorted trigonal bipyramid. The three aryl groups occupy the equatorial positions, while the two more electronegative halogen atoms are situated in the axial positions. This arrangement is a consequence of Bent's rule, which predicts that more electronegative substituents will prefer hybrid orbitals with less s-character.

For the analogous Triphenylbismuth Dichloride, X-ray diffraction studies reveal key structural parameters that can be extrapolated to this compound. The axial Bi-Cl bonds are typically longer than the equatorial Bi-C bonds, reflecting the different nature of the bonding orbitals. The C-Bi-C angles in the equatorial plane are expected to be close to the ideal 120° for a trigonal planar arrangement, though minor deviations occur due to steric interactions between the aryl groups. The axial Cl-Bi-Cl angle is expected to be close to 180°.

Table 1: Representative Bond Lengths and Angles for an Analogous Triarylbismuth Dichloride Structure

| Parameter | Bond/Angle | Typical Value Range |

| Bond Length | Bi-C (equatorial) | 2.19 - 2.22 Å |

| Bi-Cl (axial) | 2.45 - 2.55 Å | |

| Bond Angle | C-Bi-C (equatorial) | 118 - 122° |

| Cl-Bi-C (axial-equatorial) | 88 - 92° | |

| Cl-Bi-Cl (axial) | ~178° |

Note: The data presented in this table is based on crystallographic data for Triphenylbismuth Dichloride and is intended to be representative for this compound.

Intramolecular and Intermolecular Interactions

The structure of this compound is influenced by both intramolecular and intermolecular forces. Intramolecularly, steric hindrance between the ortho-methyl groups of the tolyl ligands can lead to distortions from the ideal trigonal bipyramidal geometry. This steric crowding can affect the orientation of the tolyl groups and may lead to slight increases in the C-Bi-C bond angles to relieve strain.

In the solid state, intermolecular interactions play a role in the crystal packing. While specific data for this compound is unavailable, studies on similar triarylbismuth(V) compounds have shown the presence of weak intermolecular forces, such as van der Waals interactions between the aryl rings of adjacent molecules. In some organobismuth halides, weak Bi···X (where X is a halogen from a neighboring molecule) interactions have been observed, leading to the formation of dimeric or polymeric structures in the solid state.

Stereochemical Implications of o-Tolyl Ligands

The presence of the methyl group in the ortho position of the tolyl ligands has significant stereochemical implications for this compound. Compared to its unsubstituted counterpart, Triphenylbismuth Dichloride, the o-tolyl groups introduce considerable steric bulk around the bismuth center. This steric hindrance can influence the reactivity of the compound, for instance, by sterically shielding the bismuth center from incoming nucleophiles.

Furthermore, the ortho-substituents can dictate the regioselectivity of reductive elimination reactions, a key aspect of the chemical utility of pentavalent bismuth compounds. Computational and crystallographic studies on related systems have shown that ortho-substituted aryl rings are oriented in a specific manner to allow for the necessary orbital overlap for aryl transfer to a nucleophile. colab.ws This stereoelectronic control can lead to enhanced reaction rates and selectivity in synthetic applications. researchgate.net The thermal stability of related (acylimino)triaryl-λ5-bismuthanes has been shown to be dependent on ortho-substituted aryl ligands, which afford kinetic stabilization. nih.gov

Computational Chemistry Approaches to Bismuth(V) Complexes

Computational chemistry provides a powerful tool for investigating the electronic structure, bonding, and reactivity of molecules like this compound, especially when experimental data is scarce.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard method for the computational study of heavy element compounds, including those of bismuth. DFT calculations can provide valuable insights into the electronic structure of this compound. These calculations can be used to optimize the molecular geometry and predict bond lengths and angles, which can then be compared with experimental data from analogous compounds.

Furthermore, DFT allows for the analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these frontier orbitals are crucial for understanding the reactivity of the molecule. For instance, the LUMO is often associated with the electrophilic character of the bismuth center. Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide a detailed picture of the bonding in terms of localized electron-pair bonds and can quantify the nature of the Bi-C and Bi-Cl bonds.

Modeling of Reactivity and Mechanistic Pathways

Computational modeling is instrumental in elucidating the mechanisms of reactions involving organobismuth(V) compounds. For this compound, this is particularly relevant for understanding its role as an arylating agent. DFT calculations can be used to model the entire reaction coordinate for processes such as reductive elimination, where an aryl group is transferred from the bismuth center to a nucleophile.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed mechanistic pathway can be constructed. This allows for the determination of activation barriers, which are directly related to the reaction rate. Such theoretical modeling has been successfully applied to understand the C-F bond formation from Bi(V) fluorides, revealing a low-energy five-membered transition-state pathway. nih.govacs.org These computational studies can also rationalize the influence of steric and electronic factors, such as those introduced by the o-tolyl ligands, on the reactivity and selectivity of the reaction.

Reactivity and Reaction Mechanisms Involving Tri O Tolylbismuth Dichloride

Oxidation Reactions Catalyzed or Mediated by Tri-o-tolylbismuth Dichloride

This compound is an effective oxidizing agent for various substrates under mild conditions. These reactions leverage the Bi(V)/Bi(III) redox couple, where the bismuth center is reduced to a tri-o-tolylbismuthine(III) species upon oxidizing the substrate.

One of the primary applications of this compound is the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is typically conducted in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the reaction. acs.orgnih.gov The process is known for its high efficiency and mild reaction conditions, often proceeding at room temperature. nih.gov The resulting tri-o-tolylbismuth(III) byproduct is generally stable and can be easily separated from the carbonyl product through simple workup procedures. acs.org

The proposed mechanism involves the initial formation of a bismuth alkoxide intermediate upon reaction of the alcohol with the this compound–DBU system. This is followed by a rate-determining step involving the cleavage of the α-C-H bond of the alcohol via a concerted, five-membered cyclic transition state, leading to the formation of the carbonyl compound and the reduced Bi(III) species.

The this compound–DBU system exhibits notable chemoselectivity in the oxidation of alcohols. A key characteristic is its ability to selectively oxidize primary and secondary alcohols without affecting other sensitive functional groups such as olefins, sulfides, and acetals. Furthermore, the system shows a significant preference for the oxidation of benzylic alcohols over aliphatic alcohols in competitive reactions. For instance, in a competition between benzyl alcohol and 2-octanol, the former is oxidized with high preference.

This selectivity allows for the targeted oxidation of specific hydroxyl groups within complex molecules. The yields of these oxidations are generally high, often exceeding 90%, and the reactions can be optimized by adjusting the stoichiometry of the reagents and the choice of solvent.

Table 1: Oxidation of Various Alcohols using the this compound–DBU System This table presents the outcomes of oxidizing different alcohol substrates with the this compound–DBU system, highlighting the product, yield, and reaction time.

| Substrate (Alcohol) | Product | Yield (%) | Time |

| 1-Decanol | Decanal | 94% | 2 h |

| Benzyl alcohol | Benzaldehyde | >95% | 10 min |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >95% | 10 min |

| 2-Octanol | 2-Octanone | 98% | 2 h |

| Cyclohexanol | Cyclohexanone | 98% | 2 h |

| 2,2,2-Trifluoro-1-phenylethanol | 2,2,2-Trifluoroacetophenone | 98% | 32 h |

The oxidation of alcohols to aldehydes and ketones by this compound is fundamentally a dehydrogenation process, involving the removal of two hydrogen atoms: one from the hydroxyl group and one from the alpha-carbon. This transformation is a prime example of the reagent's capacity to facilitate dehydrogenative coupling, forming a C=O double bond. The reaction proceeds efficiently under mild, non-acidic conditions, providing a valuable alternative to other oxidation methods that may require harsher environments. acs.orgnih.gov

Beyond its role in two-electron oxidation processes, this compound can also participate in single-electron transfer (SET) mechanisms to generate aryl radicals. nih.gov Recent research has demonstrated that organobismuth(V) compounds can serve as precursors to aryl radicals under photoredox conditions. acs.orgprinceton.edu

The proposed mechanism involves the light-driven reduction of the Bi(V) center to a transient and highly reactive organobismuth(IV) intermediate. nih.govprinceton.edu This Bi(IV) species undergoes rapid mesolytic cleavage of a bismuth-carbon bond to release a tolyl radical and a cationic Bi(III) complex. princeton.edu This mode of radical generation opens pathways for various radical-mediated transformations, allowing the tolyl group to be transferred to other substrates in subsequent reaction steps. acs.org

Alcohol Oxidation to Aldehydes and Ketones

Arylation Reactions Utilizing this compound as an Aryl Source

This compound is an effective arylating agent, capable of transferring one or more of its o-tolyl groups to various nucleophiles. chemimpex.com This reactivity stems from the electrophilic character of the bismuth-bound aryl carbon atoms, making the compound a valuable tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

This compound serves as an aryl source for the formation of new carbon-carbon bonds. Specifically, it has been utilized in the C-arylation of soft carbon nucleophiles like enolates. For instance, in the presence of a nucleophilic catalyst such as tributylphosphine, this compound can regiospecifically arylate enones and enals at the α-position. This reaction represents a powerful method for constructing quaternary carbon centers under relatively mild conditions. The organobismuth(V) reagent acts as an electrophilic arylating agent, delivering the tolyl group to the nucleophilic enolate intermediate generated in situ.

In-depth Analysis of this compound in Organic Synthesis Remains Elusive

Despite extensive searches of scientific literature, detailed research findings on the specific reactivity and reaction mechanisms of the chemical compound this compound remain largely unavailable in the public domain. While general information points to its role as a versatile organobismuth compound in organic synthesis and catalysis, specific data regarding its regioselectivity, substrate scope, and the influence of steric factors in arylation reactions are not documented in readily accessible literature.

Organobismuth compounds, in general, are recognized for their utility in forming carbon-carbon and carbon-heteroatom bonds. Triarylbismuth compounds, a class to which this compound belongs, have been noted as effective arylating agents. However, the specific nuances of how the o-tolyl groups in this compound influence its reactivity compared to other triarylbismuth reagents have not been extensively studied or reported.

Further research and publication in peer-reviewed journals would be necessary to provide the specific, in-depth information required to fulfill the requested article's stringent outline and content requirements. At present, the scientific community has not published sufficient data to support such a detailed analysis of this compound's reactivity and mechanistic pathways.

Mechanistic Investigations of Aryl Transfer

Role of Lewis Acids and Bases

In the context of chemical reactions, a Lewis acid is a chemical species that can accept an electron pair, while a Lewis base is a species that can donate an electron pair. utdallas.eduquora.com This interaction, forming a Lewis acid-base complex, is a fundamental concept in understanding reaction mechanisms. lumenlearning.com Lewis acids are typically electron-deficient, possessing an incomplete octet, a positive charge, or a partial positive charge, which makes them electrophilic (electron-attracting). utdallas.eduquora.com Conversely, Lewis bases have high electron density, often due to lone pairs of electrons, rendering them nucleophilic (electron-donating). utdallas.edu

The reactivity of organometallic compounds like this compound can be influenced by the presence of Lewis acids or bases. A Lewis acid can interact with a Lewis base by accepting a pair of electrons, which can increase the polarity of certain bonds and activate the molecule for subsequent reactions. lumenlearning.com For instance, the interaction of a metal cation (a Lewis acid) with a carbonyl oxygen (a Lewis base) enhances the electrophilicity of the carbonyl carbon. lumenlearning.com

In some catalytic cycles, Lewis bases can play a crucial role in activating or stabilizing a catalyst. science.gov For example, substoichiometric amounts of Lewis bases with "soft" donor atoms like sulfur or phosphorus have been shown to cause significant rate enhancements in certain reactions. science.gov They can also stabilize active catalytic complexes, thereby increasing the concentration of the reactive species and boosting the reaction rate. science.gov The specific interactions and effects of Lewis acids and bases on the reactivity of this compound are a subject for detailed mechanistic investigation in specific reaction contexts.

Cross-Coupling Reactions Involving this compound

This compound is a versatile organobismuth compound utilized in organic synthesis for creating new carbon-carbon bonds. chemimpex.com Cross-coupling reactions are powerful tools in synthetic organic chemistry that join two different organic fragments, typically with the aid of a transition metal catalyst. nobelprize.org These reactions have become indispensable in academia and industry for synthesizing complex molecules, including pharmaceuticals and advanced materials. nobelprize.orgsigmaaldrich.com Organobismuth compounds, including this compound, have emerged as effective reagents in these transformations. chemimpex.com

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming carbon-carbon and carbon-heteroatom bonds. thermofishersci.in These reactions generally involve an organohalide and an organometallic reagent, which couple in the presence of a palladium catalyst. nobelprize.org The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov

This compound can serve as the organometallic partner in these reactions, transferring one of its tolyl groups to another organic molecule. The versatility of palladium catalysis allows for the coupling of a wide range of substrates under relatively mild conditions, often with high functional group tolerance. organic-chemistry.orguwindsor.ca

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst reacts with an organohalide (R-X) to form a palladium(II) intermediate. nobelprize.org |

| Transmetalation | The organic group from the organometallic reagent (in this case, a tolyl group from this compound) is transferred to the palladium(II) center, displacing the halide. nobelprize.org |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov |

Atom Economy and Efficiency

Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. In palladium-catalyzed cross-coupling reactions involving triarylbismuth reagents, a key consideration is the number of aryl groups that can be transferred from the bismuth atom. Ideally, all three aryl groups would be available for transfer, maximizing atom economy. Research into the cross-coupling reactions of triarylbismuths has focused on developing protocols that achieve this high efficiency. dntb.gov.uadntb.gov.ua The efficiency of these reactions can be influenced by factors such as the choice of catalyst, ligands, and reaction conditions.

Mechanistic Intermediates in Palladium Catalysis

The mechanism of palladium-catalyzed cross-coupling reactions proceeds through a series of well-defined intermediates. nobelprize.orgnih.gov After the initial oxidative addition of an aryl halide to the Pd(0) catalyst, a key step is transmetalation, where the aryl group from the organobismuth compound is transferred to the palladium center. nobelprize.org Recent studies have suggested that monoligated palladium(0) species, L1Pd(0), are highly active catalytic species in the cross-coupling cycle. nih.gov The structure of the ligands attached to the palladium plays a significant role in the stability and reactivity of these intermediates. mit.edu For instance, phosphine ligands are commonly used, and their electronic and steric properties can influence the rates of the individual steps in the catalytic cycle. nih.gov The specific intermediates in the reaction of this compound would involve the transfer of a tolyl group to a palladium center, followed by reductive elimination to form the final coupled product.

Copper-Catalyzed Cross-Couplings

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent an older but still highly relevant class of transformations for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.combeilstein-journals.org Compared to palladium, copper is a more earth-abundant and less expensive metal, making copper-catalyzed methods an attractive alternative. tcichemicals.com Historically, these reactions required harsh conditions and stoichiometric amounts of copper. beilstein-journals.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions. tcichemicals.comtcichemicals.com

Organobismuth reagents like this compound can be employed in copper-promoted S-arylation reactions to form diaryl sulfides, demonstrating good functional group tolerance and chemoselectivity. semanticscholar.org The use of suitable ligands, such as diamines, can prevent catalyst deactivation and side reactions, improving the efficiency of the coupling process. tcichemicals.comtcichemicals.com

Substoichiometric Copper Catalysis

A significant goal in the development of copper-catalyzed cross-coupling reactions has been to reduce the amount of copper required from stoichiometric to catalytic levels. tcichemicals.com The development of ligand-assisted copper catalysis has been instrumental in achieving this. semanticscholar.org By using an appropriate ligand, the catalytic cycle can be sustained with only a small amount of copper catalyst. This approach not only improves the cost-effectiveness and environmental profile of the reaction but also simplifies the purification of the final product by reducing metal contamination. Recent research has focused on designing efficient copper catalytic systems that enable the cross-coupling of a variety of substrates, including aryl iodides with chlorosilanes, under reductive conditions without the need for a ligand. nih.gov

Ligand Effects in Copper-Mediated Reactions

This compound, as a pentavalent organobismuth compound, can serve as an effective arylating agent in copper-catalyzed cross-coupling reactions, a class of transformations fundamental to modern organic synthesis. wikipedia.orgbohrium.com In these reactions, often referred to as Ullmann-type couplings, the choice of ligand coordinated to the copper center is critical and can profoundly influence the reaction's efficiency, scope, and selectivity. nih.gov While classic Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, the introduction of chelating ligands allows for milder reaction conditions with catalytic amounts of the metal. nih.govchim.it

The primary role of the ligand is to stabilize the active Cu(I) species, increase its solubility, and modulate its electronic properties to facilitate the key steps of the catalytic cycle. nih.gov This cycle typically involves the formation of a copper(I)-nucleophile complex, which then reacts with the aryl source. acs.org Different classes of ligands, such as N-donors (e.g., diamines, phenanthrolines) and O-donors (e.g., β-diketones), have been shown to promote distinct reaction outcomes. researchgate.net

Mechanistic studies suggest that the ligand dictates the pathway of aryl halide (or organometallic reagent) activation. For instance, electron-rich ligands like β-diketones can promote a single-electron transfer (SET) mechanism. researchgate.net In contrast, other ligands such as 1,10-phenanthroline may favor a mechanism involving oxidative addition of the aryl donor to the Cu(I) center, forming a transient Cu(III) intermediate, followed by reductive elimination to furnish the product. researchgate.netacs.org This divergence in mechanism is a key factor in the ligand-dependent selectivity observed between N-arylation and O-arylation when using substrates with multiple nucleophilic sites, like amino alcohols. researchgate.net Chelating diamine ligands, for example, are known to be particularly effective in controlling the concentration and reactivity of the active copper catalyst in N-arylation reactions of amides. nih.govacs.org

| Ligand Type | Example Ligand | Favored Nucleophile | Proposed Mechanistic Influence | Typical Product |

|---|---|---|---|---|

| β-Diketone | Dibenzoylmethane | Amine (N-Arylation) | Promotes Single-Electron Transfer (SET) pathways | Aryl-Nitrogen Bond |

| Diamine | N,N'-Dimethylethylenediamine | Amide (N-Arylation) | Stabilizes Cu(I) amidate complex; facilitates oxidative addition | Aryl-Nitrogen Bond |

| Phenanthroline | 1,10-Phenanthroline | Alcohol (O-Arylation) | Favors oxidative addition/reductive elimination pathway | Aryl-Oxygen Bond |

Transition Metal-Free Transformations

A significant advantage of pentavalent organobismuth(V) reagents, including this compound, is their ability to participate in a variety of organic transformations without the need for a transition metal catalyst. wikipedia.orgnih.gov This reactivity stems from the properties of the bismuth(V) center, which can readily undergo reductive elimination to form a stable bismuth(III) species, thereby transferring one of its organic ligands to a substrate. nih.gov

Arylation Reactions: this compound and related Ar₃BiX₂ compounds are powerful electrophilic arylating agents. wikipedia.orgnih.gov They can effectively transfer an aryl group to a wide range of soft and hard nucleophiles under neutral or basic conditions. This includes the C-arylation and O-arylation of phenols and enols, as well as the O-arylation of alcohols. wikipedia.orgbohrium.com The reaction proceeds via ligand coupling, where the nucleophile attacks the bismuth center, followed by the reductive elimination of the arylated product and the corresponding triorganobismuth(III) species. The high nucleofugality (leaving group ability) of the triarylbismuthonio group is a crucial factor in these transformations. nih.gov

Oxidation Reactions: Beyond aryl transfer, organobismuth(V) compounds are potent oxidants. wikipedia.orgnih.gov They can, for instance, oxidize primary and secondary alcohols to their corresponding aldehydes and ketones. This process is believed to occur through the formation of an alkoxide-bismuth(V) intermediate, which then undergoes reductive elimination to yield the carbonyl compound, the bismuth(III) byproduct, and a proton. These reagents exhibit good functional group tolerance, for example, selectively oxidizing alcohols in the presence of thiols or selenides. wikipedia.org

| Reaction Type | Substrate | Bismuth Reagent | Product | Reference Reaction |

|---|---|---|---|---|

| O-Arylation | Phenol | Ar₃Bi(OAc)₂ | Aryl Phenyl Ether | Arylation of phenols wikipedia.org |

| O-Arylation | Ethanol | Ar₃BiCO₃ | Ethyl Aryl Ether | Arylation of alcohols wikipedia.org |

| C-Arylation | 1,3-Diketone | Ar₃BiCl₂ | α-Aryl-1,3-diketone | Arylation of enols bohrium.com |

| Oxidation | Benzyl Alcohol | (p-Tol)₃Bi(OAc)₂ | Benzaldehyde | Oxidation of alcohols wikipedia.org |

Reactions in Aqueous Media and Sustainable Processes

The principles of green chemistry encourage the use of non-toxic reagents and environmentally benign solvents like water. nih.govnih.gov Bismuth and its compounds are particularly attractive in this context due to their remarkably low toxicity and cost. nih.goviwu.edu In recent years, significant progress has been made in designing organobismuth compounds that are stable in air and water, allowing them to function as efficient catalysts for organic reactions in aqueous media. nih.govresearchgate.net

These specialized organobismuth compounds often function as water-tolerant Lewis acid catalysts. nih.gov Their catalytic activity in water is a significant step towards more sustainable chemical processes, reducing the reliance on volatile and often toxic organic solvents. nih.govmdpi.com For example, certain air-stable cationic organobismuth(III) compounds have been shown to effectively catalyze reactions such as the Mannich reaction, where they may act as bifunctional catalysts possessing both Lewis acidic and basic sites. nih.gov Bismuth(III) compounds have also been widely applied as "green" catalysts for the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds in aqueous or solvent-free systems. researchgate.net The ability to recycle these catalysts further enhances their appeal from a sustainability perspective. mdpi.com

| Reaction Type | Catalyst Type | Reactants | Solvent | Product Type |

|---|---|---|---|---|

| Mannich Reaction | Air-stable Cationic Bi(III) Complex | Aldehyde, Amine, Ketone | Water | β-Amino Ketone nih.gov |

| Allylation | Hypervalent Bi(III) Tetrafluoroborate | Aldehyde, Tetraallyltin | Water / Organic Solvent | Homoallylic Alcohol nih.gov |

| Friedel-Crafts Acylation | Bi(OTf)₃ in Ionic Liquid | Arene, Benzoyl Chloride | Ionic Liquid | Aryl Ketone researchgate.net |

| Homoallyl Ether Synthesis | Bi(OTf)₃·xH₂O | Acetal, Allyltrimethylsilane | Not specified (moisture-tolerant) | Homoallyl Ether researchgate.net |

Emerging Applications and Future Research Directions

Catalytic Applications Beyond Traditional Organic Synthesis

Tri-o-tolylbismuth Dichloride and related organobismuth compounds are at the forefront of developing novel catalytic processes. chemimpex.comlookchem.com Their potential in sustainable and environmentally friendly chemical synthesis makes them subjects of intense investigation. lookchem.com

A significant area of development is the use of organobismuth compounds in homogeneous Bi(III)/Bi(V) redox catalysis. researchgate.net Traditionally, the catalytic use of bismuth(III) was often confined to its role as a non-redox Lewis acid. acs.orgnih.gov However, the ability of bismuth to cycle between the +3 and +5 oxidation states opens up reaction pathways analogous to those seen in transition metal catalysis. nih.gov

The seminal work in this area involved using a triphenylbismuth catalyst for the oxidative cleavage of 1,2-diols, which operates through a Bi(III)/Bi(V) redox pair. rsc.org This process demonstrates that organobismuth(III) compounds can be oxidized to organobismuth(V) species, which then act as oxidants in synthetic transformations. acs.orgnih.gov this compound is a stable pentavalent (Bi(V)) organobismuth compound, recognized for its ability to oxidize alcohols to aldehydes and ketones under mild conditions. tcichemicals.comcymitquimica.com

Modern research focuses on creating true catalytic cycles. For instance, a bismuth catalyst supported by a specialized ligand was shown to drive the fluorination of aryl boronic esters. nih.gov The proposed mechanism involves a Bi(III)/Bi(V) redox cycle featuring key elementary steps like transmetalation, oxidation, and reductive elimination. acs.orgnih.gov

Key Steps in a Representative Bi(III)/Bi(V) Catalytic Cycle:

Transmetalation: The Bi(III) catalyst reacts with a substrate (e.g., an aryl boronic ester) to form an arylbismuth(III) intermediate. acs.org

Oxidation: An external oxidant converts the arylbismuth(III) species to a high-valent arylbismuth(V) complex. acs.orgnih.gov

Reductive Elimination: The arylbismuth(V) intermediate undergoes reductive elimination to form the final product and regenerate the Bi(III) catalyst, thereby closing the catalytic loop. acs.org

The development of bespoke ligands and bismacycle scaffolds is crucial for stabilizing the necessary intermediates and facilitating challenging bond formations, such as C-F bonds. worktribe.com

Organobismuth compounds are gaining traction in green chemistry due to several favorable properties of the element bismuth. nih.gov Bismuth is relatively inexpensive, readily available, and exhibits the lowest toxicity among heavy, non-radioactive main group elements. nih.govalexgagnonuqam.com These characteristics make its derivatives attractive, environmentally benign alternatives to more toxic heavy metal catalysts. nih.govthieme-connect.com

The use of this compound as a catalyst aligns with the principles of green chemistry, which aim to minimize waste and reduce environmental impact. lookchem.com Catalytic processes are inherently atom-economical, and employing catalysts based on low-toxicity elements further enhances their sustainability. mdpi.com Research in this area focuses on developing efficient reactions in environmentally friendly solvents, including water, and creating recoverable and reusable catalyst systems. mdpi.commdpi.com

An emerging strategy in catalysis is the design of bifunctional molecules that contain both a Lewis acidic and a Lewis basic site. rsc.org This approach has been successfully applied to organobismuth compounds, where the bismuth center acts as the Lewis acid, and another heteroatom within the ligand framework, such as sulfur or nitrogen, provides a Lewis base site. nih.govmdpi.comrsc.org

These bifunctional catalysts have shown high activity and selectivity in reactions like the direct Mannich reaction and the synthesis of α,β-unsaturated ketones. rsc.orgscirp.org The synergy between the acidic and basic centers allows the catalyst to activate both reaction partners simultaneously, directing the reaction pathway and often leading to high diastereoselectivity. rsc.orgresearchgate.net

For example, a cationic organobismuth complex with a sulfur-bridged ligand demonstrated this bifunctional capability. rsc.org The exposed bismuth center activates the electrophile, while the lone pair of electrons on the sulfur atom activates the nucleophile, facilitating a highly selective reaction. rsc.orgresearchgate.net While these specific catalysts are structurally different from this compound, they showcase an important and growing application area for rationally designed organobismuth compounds.

| Catalyst Type | Reaction | Role of Bismuth | Key Finding | Reference |

| Cationic Organobismuth Complex | Cross-condensation of aldehydes and ketones | Lewis Acidic Center | High catalytic activity and diastereoselectivity due to bifunctional acid/base character. | scirp.orgresearchgate.net |

| Sulfur-Bridged Organobismuth Complex | Direct Mannich Reaction | Lewis Acidic Center | Synergistic effect of Lewis acid (Bi) and Lewis base (S) centers directs substrate attack. | rsc.org |

Role in Materials Science

The unique properties of organobismuth compounds, including this compound, make them valuable in the field of materials science for creating advanced materials with tailored optical and electronic properties. chemimpex.comrsc.org

This compound serves as a versatile precursor for the synthesis of various organometallic compounds and advanced materials. chemimpex.com Its stability and reactivity are beneficial for developing specialized coatings and materials for the electronics industry. chemimpex.com Organobismuth compounds, in general, are explored as precursors for bismuth oxide materials, which have applications in various technologies. tcu.edu

Another application is in the creation of radiopaque polymers for medical and dental uses. kpi.ua By incorporating organobismuth monomers into polymer chains, materials can be produced that are visible on X-rays. kpi.ua This covalent bonding of the heavy element prevents leaching, which is a significant advantage over simply mixing inorganic bismuth salts into the polymer matrix. kpi.ua Research in this area involves synthesizing vinyl monomers containing triphenylbismuth moieties, which can then be copolymerized to form transparent, radiopaque plastics. kpi.ua

A particularly promising application for organobismuth compounds is in the development of phosphorescent materials for technologies like organic light-emitting diodes (OLEDs). researchgate.netacs.org The utility of bismuth in this context stems from the "heavy atom effect." researchgate.netnih.gov As the heaviest stable element, bismuth's large spin-orbit coupling facilitates intersystem crossing (ISC)—the transition of an electron from an excited singlet state to a triplet state—which is a prerequisite for phosphorescence. researchgate.netacs.orgnih.gov

Researchers have synthesized new room-temperature phosphorescent materials by incorporating bismuth into π-conjugated systems like thiophenes. researchgate.netnih.gov These materials exhibit phosphorescence in both solution and solid states. researchgate.netnih.gov The photophysical properties, such as the emission wavelength and lifetime, can be finely tuned by modifying the ligands attached to the bismuth center or by introducing other elements into the molecular structure. nih.gov For example, combining thienylbismuth structures with tricoordinate boron was shown to shift the phosphorescence wavelength. researchgate.netnih.gov

The table below summarizes the phosphorescent properties of several reported organobismuth compounds, illustrating how molecular design influences their emission characteristics.

| Compound Class | Key Structural Feature | Emission Color | Emission Wavelength (λmax) | Key Finding | Reference |

| M[p-C₆H₄(N-7-azain)]₃ | M = Bi | Blue | 478 nm (at 77 K) | Strong phosphorescence due to the heavy atom effect of bismuth. | acs.org |

| Bi[p-C₆H₄(N-7-azain)]₃Cl₂ | Bi(V) center | Orange | 510 nm (at 77 K) | Weak phosphorescence, likely from a charge-transfer transition. | acs.org |

| Boron/Bismuth Hybrid Materials | Thiophene units with B and Bi | Blue-shifted phosphorescence | Not specified | Boron integration raises the triplet state energy, shifting emission. Bismuth enhances phosphorescence while boron promotes ISC. | researchgate.netnih.gov |

| (NCN)Bi(SR)₂ Complexes | Mercaptocoumarin ligands | Green | 509 nm (at 77 K) | Efficient intersystem crossing leads to strong phosphorescence. | acs.org |

Polymer Chemistry Applications

The field of polymer chemistry is increasingly looking towards organometallic compounds to catalyze and control polymerization reactions, and organobismuth compounds, including this compound, are part of this exploration. wikipedia.orgwikipedia.orgbritannica.com Triarylbismuth compounds are known to catalyze various alkene and alkyne polymerizations. wikipedia.org The unique properties of polymers, such as toughness, elasticity, and viscoelasticity, are derived from their large molecular mass and the nature of their repeating monomer units. wikipedia.org The specific arrangement of these monomers, whether in statistical, alternating, block, or graft copolymers, dictates the final properties of the material. wikipedia.org

The development of new polymers with enhanced characteristics is a continuous pursuit. For instance, some polymers like polystyrene are valued for their glassy and transparent nature, while others like polyamides (including nylons) are prized for their strength and resistance to heat and abrasion. britannica.com The incorporation of organobismuth catalysts could offer new pathways to synthesize polymers with tailored properties. Research in this area could focus on how catalysts like this compound influence monomer arrangement, molecular weight distribution, and ultimately, the physical and chemical properties of the resulting polymers. The use of such catalysts may lead to the development of advanced materials for a wide range of applications, from textiles and molded objects to specialized coatings. britannica.comchemimpex.com

Research in Pharmaceutical and Agrochemical Synthesis

The application of this compound and related organobismuth compounds as catalysts extends to the synthesis of pharmaceuticals and agrochemicals. lookchem.com These compounds are valued for their ability to facilitate the formation of crucial chemical bonds, contributing to the development of novel and more effective products. lookchem.com

Synthesis of Biologically Active Molecules

This compound is being explored for its potential in the synthesis of biologically active molecules. chemimpex.com Its catalytic properties are instrumental in reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in creating complex organic molecules with pharmaceutical relevance. lookchem.com The drive to discover new metal-based drugs with novel mechanisms of action has spurred interest in organobismuth compounds. rasayanjournal.co.in These compounds offer a platform for developing new therapeutic agents. chemimpex.com The synthesis of various organobismuth compounds, including those with intramolecular N→Bi interactions, has been a focus of research, leading to compounds with diverse coordination geometries and potential biological activities. nih.gov

Development of New Therapeutic Agents

The development of new therapeutic agents is a critical area of research where organobismuth compounds show promise. chemimpex.commdpi.com Bismuth compounds, in general, have been investigated for their anticancer activities. mdpi.com Research indicates that the cytotoxic pathways of some bismuth compounds may involve the induction of apoptosis in tumor cells. mdpi.com The structural environment around the bismuth center significantly influences the biological activity of these complexes. acs.org For example, heteroleptic bismuth(III) thiolate complexes have demonstrated strong antibacterial activity, though they also exhibit nonselective cytotoxicity to mammalian cells. acs.org In contrast, homoleptic thiolate complexes were found to be inactive against both bacterial and mammalian cells, highlighting the importance of the ligand sphere in determining biological effect. acs.org

The potential for developing new drugs is also linked to the ability of organobismuth compounds to act as antimicrobial agents. nih.govnih.gov While bismuth salts have a long history of use for gastrointestinal disorders, research is ongoing to synthesize new bismuth compounds with enhanced antibacterial activities. nih.gov

Environmentally Benign Agrochemical Production

In the agrochemical sector, this compound is employed as a catalyst for synthesizing products like pesticides and herbicides. lookchem.com A key advantage of using organobismuth catalysts is their potential for greener and more environmentally friendly chemical processes. lookchem.comnih.gov The low toxicity and environmentally friendly nature of bismuth are significant factors driving this research. nih.gov The development of sustainable and efficient methods for producing agrochemicals is a major goal. researchgate.net This includes the use of catalysts that can minimize waste and reduce the environmental impact of chemical reactions. lookchem.com The pursuit of environmentally benign approaches extends to the development of alternative fertilizer production methods to create a more sustainable agricultural industry. arxiv.org

Bio-inorganic Aspects and Biological Interactions

The interaction of organobismuth compounds with biological systems is a complex and multifaceted area of study. Research in this domain investigates the cytotoxicity of these compounds and their potential as therapeutic agents.

Cytotoxicity Studies of Organobismuth Compounds

The cytotoxicity of organobismuth compounds is a critical factor in determining their potential for therapeutic applications. acs.orgnih.gov Studies have shown that the cytotoxicity of certain organobismuth compounds can be influenced by the organic structure and the presence of the bismuth atom itself. nih.gov In some cases, replacing the bismuth atom with an antimony atom has been shown to reduce cytotoxicity. nih.gov The intracellular accumulation of organobismuth compounds appears to be a key factor in their cytotoxic effect. nih.gov

Research has demonstrated that the environment surrounding the bismuth metal center has a clear influence on the safety of bismuth-containing complexes. acs.org For instance, heteroleptic thiolate complexes of bismuth have been found to be nonselectively cytotoxic to mammalian cells, while homoleptic complexes are inactive. acs.org This highlights the intricate relationship between the structure of the organobismuth compound and its biological activity. Further investigation into the mechanisms of cytotoxicity is crucial for the rational design of new, selective, and effective therapeutic agents. mdpi.comacs.org

Interactions with Biomolecules (e.g., DNA)

The interaction of organobismuth compounds with biomolecules, particularly DNA, is a significant area of research, primarily driven by their potential as anticancer agents. mdpi.com Organobismuth(III) compounds are believed to exert cytotoxic effects by interacting with the machinery of cell division. bepls.com Studies suggest that these compounds can bind to DNA, affecting its replication and transcription, which ultimately halts protein synthesis and cell division. bepls.comoaji.net

A common proposed mechanism involves the binding of the bismuth(III) center to the nitrogen-7 position of purine bases within the DNA molecule. bepls.comoaji.net This interaction can lead to the formation of complexes with DNA strands. oaji.net For instance, certain bismuth(III) complexes have been shown to bind to calf thymus DNA, with evidence suggesting a non-covalent intercalative mode of interaction. mdpi.comresearchgate.net The antitumor activity of some organobismuth compounds is linked to their ability to induce apoptosis in cancer cells, a process that could be initiated by these DNA interactions. mdpi.comnih.gov The presence of the bismuth atom is considered essential for this cytotoxic activity. bioinfopublication.org

Table 1: Investigated Interactions of Bismuth Compounds with DNA

| Bismuth Compound Type | Target | Proposed Interaction Mechanism | Potential Outcome | Reference(s) |

| Organobismuth(III) Compounds | DNA (Purine Bases) | Binding at Nitrogen-7 position | Inhibition of DNA replication and transcription | bepls.comoaji.net |

| Bismuth(III) complex with TPC | Calf Thymus DNA | Non-covalent intercalation | Antitumor activity | mdpi.com |

| Tri(para-tolyl)bismuth bis(bromodifluoroacetate) | Calf Thymus DNA | Intercalation | Inhibition of cancer cell proliferation | researchgate.net |

| Heterocyclic Organobismuth(III) | Cancer Cells | Induction of apoptosis (ROS-dependent) | Antiproliferative activity | mdpi.com |

| TPC: 1,4,7,10-tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane |

Exploration of Novel Organobismuth Species

The quest for new reactivity and applications has led to the synthesis and characterization of several novel classes of organobismuth compounds.

Once considered a niche area of heteroatom chemistry, the study of bismuthonium compounds has gained momentum due to the development of new synthetic methodologies. researchgate.netcapes.gov.broup.com Bismuthonium compounds include onium salts, ylides, and imides. capes.gov.br

Bismuthonium Salts: These can be synthesized from precursors like triphenylbismuth difluoride reacting with organosilanes or organostannanes, or from triarylbismuth(V)-oxo compounds and organoboronic acids. researchgate.netresearchgate.net They are valuable as they can act as equivalents to alkyl or alkenyl cations. researchgate.net

Bismuthonium Ylides: Stabilized bismuthonium ylides can be prepared from triarylbismuth(V) compounds and cyclic 1,3-dicarbonyl compounds. researchgate.net The reactivity of these ylides is distinct among group 15 elements, participating in reactions such as epoxidation and ring expansion with carbonyl compounds, which is attributed to the excellent leaving group ability of the triarylbismuthonio group. researchgate.net

Bismuthane Imides: These can be formed through the dehydrative coupling of triarylbismuth(V)-oxo compounds with amides and sulfonamides or by the oxidative imination of bismuthanes. researchgate.net

The renewed interest in these compounds stems from their unique reaction modes, which differ significantly from their lighter group 15 counterparts. researchgate.netresearchgate.net

Low-valent organobismuth compounds, such as bismuthinidenes (R-Bi), are analogous to carbenes and feature bismuth in a +1 oxidation state. wikipedia.org These species are generally highly reactive and unstable. wikipedia.org However, recent advances have enabled their stabilization through the use of transition metals or bulky, polydentate chelating ligands that provide steric protection and electronic stabilization. wikipedia.org

The reactivity of these low-valent species is a key area of interest. They can undergo oxidative addition with reagents like organic disulfides to form stable bismuth(III) compounds. uni.ludntb.gov.ua Furthermore, they have shown promise in catalysis, demonstrating the ability to activate small, inert molecules. A notable example is the catalytic deoxygenation of nitrous oxide (N₂O) via a Bi(I)/Bi(III) redox cycle, highlighting their potential in mediating challenging chemical transformations. nih.gov The study of organobismuth(II) radical species, which have been postulated as reactive intermediates, is also advancing, with successful isolation and characterization providing insight into single-electron transfer (SET) redox processes. nih.gov

Heterocyclic organobismuth compounds, known as bismacycles, represent a versatile and increasingly important class of reagents. nih.govacs.org Bismacycles featuring a sulfone-bridged diaryl scaffold are particularly noteworthy for their enhanced stability. nih.govnottingham.ac.uk This stability is attributed in part to a transannular interaction between the sulfone oxygen and the bismuth atom. rsc.org

A key advantage of these bismacycles is their application in arylation reactions, where they exhibit high selectivity for transferring the exocyclic aryl group. nih.govnottingham.ac.uk A significant breakthrough is the development of methods for the "postsynthetic modification" of the exocyclic aryl group. nih.govacs.org This allows for the installation of various functional groups through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) after the bismacycle has been formed. nih.govacs.org This modular approach avoids the use of sensitive Grignard reagents in the initial synthesis and provides divergent access to a wide library of complex arylating agents from a common, stable bismacycle precursor. nih.govacs.org

Theoretical and Computational Advances in Organobismuth Chemistry

Modern computational chemistry has become an indispensable tool for understanding and predicting the behavior of organobismuth compounds.

Computational methods, particularly Density Functional Theory (DFT), are widely used to gain deep insights into the structure, stability, and reactivity of bismuth compounds. researchgate.netscilit.commdpi.com These theoretical studies complement experimental findings and help rationalize observed outcomes. mdpi.comrsc.org

For instance, computational investigations have been crucial in elucidating complex reaction mechanisms. The mechanism of a bismuth-catalyzed synthesis of aryl sulfonyl fluorides was studied, revealing that the hypervalent nature of the bismuth(III) center facilitates the coordination and insertion of SO₂ into the Bi-C bond. researchgate.net Such studies not only explain how existing catalysts work but also enable the rational design of new, more efficient catalysts by predicting the energy barriers of key reaction steps. researchgate.netresearchgate.net

Machine learning models are also emerging as powerful predictive tools. Transformer-based models, pretrained on large reaction datasets, have shown the ability to predict the outcomes of unseen chemical reactions, including named reactions like the Chan-Lam coupling, which is an evolution of earlier bismuth-mediated arylations. semanticscholar.orgchemrxiv.org These models can predict the products of complex reactions involving various substrates with significant accuracy, demonstrating the potential of artificial intelligence to accelerate the discovery and optimization of new reactions in organobismuth chemistry. semanticscholar.org

Table 2: Application of Computational Methods in Organobismuth Chemistry

| Computational Method | Application Area | Key Insights | Reference(s) |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of SO₂ insertion into Bi-C bonds; role of hypervalent coordination. | researchgate.net |

| DFT and DLPNO-CCSD(T) | Supramolecular Chemistry | Analysis of dispersion forces (e.g., Bi···π interactions) in stabilizing crystal structures. | beilstein-journals.org |

| DFT | Catalyst Design | Rational design of new Bi(III) catalysts with low activation barriers for desired transformations. | researchgate.netresearchgate.net |

| Machine Learning (Transformer Models) | Reaction Prediction | Zero-shot prediction of unseen reaction outcomes, such as Chan-Lam coupling. | semanticscholar.orgchemrxiv.org |

| Molecular Docking (MD) & DFT | Bioinorganic Chemistry | Understanding structure-property relationships and binding interactions with biological targets. | scilit.commdpi.com |

Rational Design of New Bismuth-Based Catalysts

The evolution of catalysis has shifted from serendipitous discovery to a more deliberate and predictive science, largely driven by the principles of rational design. For bismuth-based catalysts, this approach leverages fundamental knowledge of structure-property relationships to create new catalysts with enhanced activity, selectivity, and stability for specific chemical transformations. The rational design process for bismuth catalysts, often starting from versatile precursors like this compound, integrates computational modeling with advanced synthesis and characterization techniques.

A cornerstone of rational catalyst design is the strategic manipulation of the catalyst's electronic and geometric structure. pku.edu.cnbohrium.com Computational tools, particularly Density Functional Theory (DFT), have become indispensable in this endeavor. researchgate.netmdpi.com These methods allow researchers to model reaction pathways, identify transition states, and predict how modifications to a catalyst's structure will influence its performance before it is ever synthesized in a lab. researchgate.net This computational-first approach significantly narrows the field of potential catalyst candidates, accelerating the discovery process. researchgate.net

Key strategies in the rational design of bismuth-based catalysts include morphology control, defect engineering, and the formation of composites or heterostructures. bohrium.comcjcatal.com Organobismuth compounds such as this compound serve as excellent starting points for implementing these strategies. The tolyl and chloride ligands can be systematically substituted to introduce new functionalities or to direct the assembly of the bismuth centers into specific nanostructures. For instance, this compound can be a precursor for creating bismuth oxides (Bi₂O₃) or bismuth oxyhalides (BiOX), which are known for their photocatalytic activities. bohrium.comrsc.org The structure and properties of these final materials can be fine-tuned based on the synthetic conditions and the nature of the precursor.

Defect engineering, which involves intentionally creating vacancies or introducing dopants into the catalyst's crystal lattice, is another powerful design strategy. bohrium.comcjcatal.com Oxygen vacancies in bismuth oxides, for example, have been shown to act as active sites that can enhance the adsorption and activation of reactant molecules, such as CO₂ in electrochemical reduction. rsc.orgresearchgate.net The design process involves selecting precursors and reaction conditions that favor the formation of these beneficial defects in a controlled manner.

The table below summarizes key rational design strategies and their intended effects on the properties of bismuth-based catalysts.

| Design Strategy | Description | Intended Effect on Catalyst Performance | Relevant Research Area |

|---|---|---|---|

| Morphology Control | Synthesizing catalysts with specific shapes and sizes (e.g., nanosheets, nanowires, quantum dots). bohrium.com | Increases surface area, exposes specific crystal facets with higher reactivity, and can improve light absorption. bohrium.com | Photocatalysis, Electrocatalysis pku.edu.cncjcatal.com |

| Defect Engineering | Creating controlled point defects (e.g., oxygen vacancies) or dislocations in the crystal structure. sciopen.com | Creates new active sites, enhances reactant adsorption, and can improve charge separation and transport. researchgate.netsciopen.com | CO₂ Reduction, Organic Synthesis bohrium.comresearchgate.net |

| Heteroatom Doping | Introducing foreign atoms into the bismuth catalyst's lattice to modify its electronic properties. | Alters band gap energy, improves charge carrier mobility, and can enhance selectivity towards a desired product. researchgate.net | Photocatalysis, Electrocatalysis pku.edu.cnresearchgate.net |

| Heterojunction Construction | Combining the bismuth catalyst with another semiconductor material to form an interface. pku.edu.cnbohrium.com | Promotes efficient separation of photogenerated electron-hole pairs, extending charge carrier lifetime and improving quantum efficiency. pku.edu.cn | Photocatalysis, Water Splitting pku.edu.cnbohrium.com |

Future research in the rational design of bismuth catalysts will likely focus on developing more sophisticated multi-component systems where each component performs a specific function. For example, a catalyst might be designed with a light-harvesting component, a bismuth-based catalytic center, and a cocatalyst to facilitate product release. The use of machine learning and artificial intelligence to screen vast numbers of potential structures and compositions will further accelerate the discovery of next-generation catalysts. researchgate.net As a versatile precursor, this compound and related organobismuth compounds will continue to be valuable building blocks in the synthesis of these advanced catalytic materials. chemimpex.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Tri-o-tolylbismuth Dichloride, and how can purity be optimized during preparation?

- Methodological Answer : The synthesis typically involves reacting bismuth trichloride with o-tolyl Grignard or organolithium reagents under inert conditions. Purification methods include recrystallization from non-polar solvents (e.g., hexane) and vacuum sublimation to remove unreacted precursors. Characterization via and NMR spectroscopy is critical to confirm the absence of residual ligands. For reproducibility, experimental details such as stoichiometric ratios, reaction temperatures, and inert gas handling must be rigorously documented .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry, particularly the coordination environment of the bismuth center. Solid-state cross-polarization magic-angle spinning (CP/MAS) NMR can resolve steric effects from o-tolyl substituents. Gas-phase ion mobility spectrometry (IMS) and high-resolution mass spectrometry (HRMS) are recommended for verifying molecular weight and fragmentation patterns, as outlined in bismuth compound analysis protocols .

Advanced Research Questions

Q. How does steric hindrance from the o-tolyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Kinetic studies using time-resolved NMR or in-situ Raman spectroscopy can track ligand exchange dynamics. Comparative experiments with less hindered analogs (e.g., triphenylbismuth dichloride) under identical conditions (solvent, temperature, catalyst) reveal steric effects on reaction rates. Computational modeling (DFT or MD simulations) further quantifies steric parameters (e.g., Tolman cone angles) to correlate with experimental reactivity trends .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in organic transformations?

- Methodological Answer : Systematic meta-analysis of literature data should isolate variables such as solvent polarity, substrate scope, and catalyst loading. Reproducing divergent results under controlled conditions (e.g., using standardized substrates like iodobenzene for Suzuki-Miyaura coupling) helps identify experimental artifacts. Statistical tools (e.g., ANOVA) assess reproducibility across studies, while sensitivity analyses evaluate the impact of trace impurities (e.g., moisture, oxygen) on catalytic performance .

Q. How can computational modeling predict the thermodynamic stability of this compound under varying environmental conditions?

- Methodological Answer : Density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for bismuth) model bond dissociation energies and decomposition pathways. Molecular dynamics (MD) simulations under simulated thermal or oxidative stress (e.g., elevated temperatures, UV exposure) predict degradation products. Experimental validation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is essential to confirm computational predictions .

Q. What methodologies assess the ligand transfer efficiency of this compound in bismuth-mediated polymerization reactions?

- Methodological Answer : Quenching experiments with radical traps (e.g., TEMPO) followed by electron paramagnetic resonance (EPR) spectroscopy detect transient intermediates. Gel permeation chromatography (GPC) monitors polymer molecular weight distributions to infer chain-transfer kinetics. Isotopic labeling (e.g., deuterated o-tolyl groups) combined with mass spectrometry traces ligand incorporation into polymer backbones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.